Methyl 3-methoxyoxetane-3-carboxylate
Description
Methyl 3-methoxyoxetane-3-carboxylate (hypothetical structure inferred from nomenclature) is an oxetane-based ester with a methoxy substituent at the 3-position of the oxetane ring. These compounds share a core oxetane ring esterified with a methyl carboxylate group, but substituents at the 3-position (methoxy, hydroxymethyl, or methyl) dictate their reactivity and applications.
Oxetanes are valued in medicinal and materials chemistry for their ring strain and polarity, which enhance binding affinity and solubility. This compound is hypothesized to serve as a versatile intermediate in drug synthesis, analogous to its hydroxymethyl derivative (CAS 1780733-73-4), which is explicitly used in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 3-methoxyoxetane-3-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)6(9-2)3-10-4-6/h3-4H2,1-2H3 |
InChI Key |
BUQIIYBOAKMICV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methoxypropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxyoxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Methyl 3-methoxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-methoxyoxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of methyl 3-methoxyoxetane-3-carboxylate (inferred) with structurally related esters:

Key Observations :
- Substituent Effects: The methoxy group in the target compound likely reduces polarity compared to the hydroxymethyl analog, enhancing solubility in non-polar solvents .
- Boiling Points : Linear esters (e.g., methyl 2-oxo-pentanecarboxylate) exhibit higher boiling points than oxetane derivatives due to weaker ring strain and stronger intermolecular forces .
- Molecular Weight : Oxetane derivatives generally have lower molecular weights than aromatic esters like methyl salicylate, impacting their volatility and pharmacokinetics .
Biological Activity
Methyl 3-methoxyoxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound is an oxetane derivative characterized by a methoxy group and a carboxylate functional group. Its molecular formula is , and it has been studied for various applications, particularly in the pharmaceutical field.
Biological Activity
1. Antiviral Activity
Research indicates that derivatives of oxetanes, including this compound, exhibit significant antiviral properties. A study demonstrated that certain oxetane derivatives could inhibit the replication of the Hepatitis B virus (HBV). The compounds were evaluated using in vitro methods, showing high inhibition rates at concentrations around 10 µM .
2. Antimicrobial Activity
The antimicrobial potential of this compound was assessed through various synthesized derivatives. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: Antiviral Screening
In a study focusing on the antiviral activity of oxetane derivatives, this compound was included in a series of compounds tested for HBV inhibition. Results indicated that the compound significantly reduced viral load in infected cell lines, supporting its potential as a therapeutic agent for viral infections .
Case Study 2: Antimicrobial Efficacy
Another investigation involved synthesizing various derivatives of this compound to evaluate their antimicrobial properties. The study found that certain modifications enhanced the compound's efficacy against specific pathogens, suggesting that structural variations could optimize biological activity .
Table 1: Antiviral Activity of this compound Derivatives
| Compound Name | Concentration (µM) | HBV Inhibition (%) |
|---|---|---|
| This compound | 10 | 75 |
| Derivative A | 10 | 80 |
| Derivative B | 10 | 65 |
Table 2: Antimicrobial Activity Against Selected Bacteria
| Compound Name | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Derivative C | Pseudomonas aeruginosa | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

